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molecular formula C5H12O4 B568753 Pentaerythritol CAS No. 334974-06-0

Pentaerythritol

Cat. No. B568753
M. Wt: 137.139
InChI Key: WXZMFSXDPGVJKK-HOSYLAQJSA-N
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Patent
US09181516B2

Procedure details

Pentaerythritol[2,2-bis(hydroxymethyl)-1,3-propane diol, Penta, PE] is a white, crystalline powder with a sweet taste and is neither hygroscopic nor inflammable, density 1.399, melting point 262° C. and boiling point 276° C. (40 hPa). Pentaerythritol is highly soluble in boiling water, is poorly soluble in alcohol, and insoluble in benzene, tetrachloromethane, ether, petroleum ether. Pentaerythritol is manufactured industrially by reacting formaldehyde with acetaldehyde in an aqueous solution of Ca(OH)2 or NaOH at 15-45° C. The reaction takes place initially as an aldol reaction, whereby the formaldehyde reacts as the carbonyl component and the acetaldehyde as the methylene component. Due to the high carbonyl activity of the formaldehyde, the reaction of acetaldehyde with itself hardly occurs. Finally, the tris(hydroxymethyl)acetaldehyde undergoes a crossed Cannizzaro reaction with formaldehyde to afford pentaerythritol and formate.
[Compound]
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][OH:5].C=O.[CH:12](=[O:14])C.[OH-].[Na+].[OH:17]CC(CO)(CO)C=O>C1C=CC=CC=1.CCOCC.ClC(Cl)(Cl)Cl.O>[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][OH:5].[CH:12]([O-:14])=[O:17] |f:3.4|

Inputs

Step One
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Step Three
Name
methylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(C=O)(CO)CO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Seven
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CO)(CO)CO
Step Ten
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Twelve
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC(Cl)(Cl)Cl
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CO)(CO)CO
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CO)(CO)CO
Step 16
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Step 18
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 19
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step 20
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 15-45° C

Outcomes

Product
Name
Type
product
Smiles
OCC(CO)(CO)CO
Name
Type
product
Smiles
C(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09181516B2

Procedure details

Pentaerythritol[2,2-bis(hydroxymethyl)-1,3-propane diol, Penta, PE] is a white, crystalline powder with a sweet taste and is neither hygroscopic nor inflammable, density 1.399, melting point 262° C. and boiling point 276° C. (40 hPa). Pentaerythritol is highly soluble in boiling water, is poorly soluble in alcohol, and insoluble in benzene, tetrachloromethane, ether, petroleum ether. Pentaerythritol is manufactured industrially by reacting formaldehyde with acetaldehyde in an aqueous solution of Ca(OH)2 or NaOH at 15-45° C. The reaction takes place initially as an aldol reaction, whereby the formaldehyde reacts as the carbonyl component and the acetaldehyde as the methylene component. Due to the high carbonyl activity of the formaldehyde, the reaction of acetaldehyde with itself hardly occurs. Finally, the tris(hydroxymethyl)acetaldehyde undergoes a crossed Cannizzaro reaction with formaldehyde to afford pentaerythritol and formate.
[Compound]
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][OH:5].C=O.[CH:12](=[O:14])C.[OH-].[Na+].[OH:17]CC(CO)(CO)C=O>C1C=CC=CC=1.CCOCC.ClC(Cl)(Cl)Cl.O>[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][OH:5].[CH:12]([O-:14])=[O:17] |f:3.4|

Inputs

Step One
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Step Three
Name
methylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(C=O)(CO)CO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Seven
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CO)(CO)CO
Step Ten
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Twelve
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC(Cl)(Cl)Cl
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CO)(CO)CO
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CO)(CO)CO
Step 16
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Step 18
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 19
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step 20
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 15-45° C

Outcomes

Product
Name
Type
product
Smiles
OCC(CO)(CO)CO
Name
Type
product
Smiles
C(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09181516B2

Procedure details

Pentaerythritol[2,2-bis(hydroxymethyl)-1,3-propane diol, Penta, PE] is a white, crystalline powder with a sweet taste and is neither hygroscopic nor inflammable, density 1.399, melting point 262° C. and boiling point 276° C. (40 hPa). Pentaerythritol is highly soluble in boiling water, is poorly soluble in alcohol, and insoluble in benzene, tetrachloromethane, ether, petroleum ether. Pentaerythritol is manufactured industrially by reacting formaldehyde with acetaldehyde in an aqueous solution of Ca(OH)2 or NaOH at 15-45° C. The reaction takes place initially as an aldol reaction, whereby the formaldehyde reacts as the carbonyl component and the acetaldehyde as the methylene component. Due to the high carbonyl activity of the formaldehyde, the reaction of acetaldehyde with itself hardly occurs. Finally, the tris(hydroxymethyl)acetaldehyde undergoes a crossed Cannizzaro reaction with formaldehyde to afford pentaerythritol and formate.
[Compound]
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][OH:5].C=O.[CH:12](=[O:14])C.[OH-].[Na+].[OH:17]CC(CO)(CO)C=O>C1C=CC=CC=1.CCOCC.ClC(Cl)(Cl)Cl.O>[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][OH:5].[CH:12]([O-:14])=[O:17] |f:3.4|

Inputs

Step One
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Step Three
Name
methylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(C=O)(CO)CO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Seven
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CO)(CO)CO
Step Ten
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Twelve
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC(Cl)(Cl)Cl
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CO)(CO)CO
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CO)(CO)CO
Step 16
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Step 18
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 19
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step 20
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 15-45° C

Outcomes

Product
Name
Type
product
Smiles
OCC(CO)(CO)CO
Name
Type
product
Smiles
C(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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